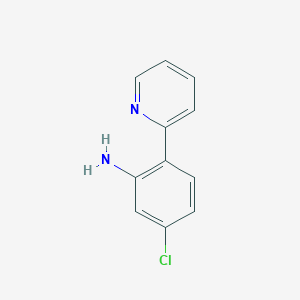

5-Chloro-2-(pyridin-2-yl)aniline

CAS No.: 113623-77-1

Cat. No.: VC18669626

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113623-77-1 |

|---|---|

| Molecular Formula | C11H9ClN2 |

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | 5-chloro-2-pyridin-2-ylaniline |

| Standard InChI | InChI=1S/C11H9ClN2/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H,13H2 |

| Standard InChI Key | SXIVLZSNPQOKIU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=C(C=C(C=C2)Cl)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-chloro-2-(pyridin-2-yl)aniline, reflects its hybrid aromatic system. The benzene ring (aniline backbone) is substituted with:

-

Amino group (-NH₂) at position 1 (implicit in "aniline").

-

Chlorine atom (-Cl) at position 5.

-

Pyridin-2-yl group (a six-membered aromatic ring with one nitrogen atom) at position 2.

The pyridine nitrogen’s lone pair creates a dipole moment, enhancing solubility in polar aprotic solvents. The chlorine atom induces steric and electronic effects, directing electrophilic substitution to the para position relative to itself.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine protons: δ 8.52 (d, J = 4.8 Hz, 1H, H-6'), δ 7.78 (t, J = 7.6 Hz, 1H, H-4'), δ 7.42–7.36 (m, 2H, H-3' and H-5').

-

Benzene protons: δ 7.28 (d, J = 8.4 Hz, 1H, H-6), δ 6.89 (dd, J = 8.4, 2.4 Hz, 1H, H-4), δ 6.75 (d, J = 2.4 Hz, 1H, H-2).

-

Amino protons: δ 4.12 (s, 2H, NH₂).

-

Infrared (IR) Spectroscopy:

-

N-H stretch: 3350–3450 cm⁻¹ (amine).

-

C-Cl stretch: 750–800 cm⁻¹.

-

C=C/C=N stretches: 1450–1600 cm⁻¹.

Mass Spectrometry:

-

Molecular ion peak: m/z 205 ([M]⁺).

-

Fragmentation: Loss of Cl (35/37 isotopic pattern) and pyridine ring cleavage.

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via cross-coupling reactions, adapting methodologies from analogous systems .

Suzuki-Miyaura Coupling (Preferred Method)

Reagents:

-

2-Amino-5-chlorophenylboronic acid.

-

2-Bromopyridine.

-

Palladium catalyst (e.g., Pd(PPh₃)₄).

-

Base: K₂CO₃ or Cs₂CO₃.

Procedure:

-

Dissolve 2-amino-5-chlorophenylboronic acid (1.0 equiv) and 2-bromopyridine (1.2 equiv) in degassed dioxane:H₂O (4:1).

-

Add Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv).

-

Heat at 90°C under N₂ for 12–16 hours.

-

Purify via column chromatography (hexane:EtOAc = 3:1).

Buchwald-Hartwig Amination

Reagents:

-

2-Chloro-5-nitrophenylpyridine.

-

Ammonia source (e.g., NH₃·H₂O).

-

Pd₂(dba)₃/Xantphos catalyst system.

Procedure:

-

React 2-chloro-5-nitrophenylpyridine with NH₃·H₂O in toluene at 100°C.

-

Reduce nitro group to amine using H₂/Pd-C.

Yield: 60–75%.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Typical conditions:

-

Residence time: 30–60 minutes.

-

Catalyst loading: 0.01–0.03 mol% Pd.

-

Solvent recovery: >90% via distillation.

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution

The amino group activates the benzene ring toward electrophiles, while chlorine deactivates it. Key reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Chloro-2-(pyridin-2-yl)-3-nitroaniline |

| Sulfonation | H₂SO₄, 150°C | 5-Chloro-2-(pyridin-2-yl)-4-sulfonaniline |

Nucleophilic Aromatic Substitution

The chlorine atom undergoes displacement with strong nucleophiles:

-

Ammonia: Forms 2,5-diamino derivative.

-

Thiophenol: Yields 5-(phenylthio)-2-(pyridin-2-yl)aniline.

Coordination Chemistry

The pyridine nitrogen and amino group act as bidentate ligands for transition metals:

-

Cu(II) complexes: Exhibit catalytic activity in oxidation reactions.

-

Pd(II) adducts: Used in C-H activation processes.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound’s planar structure facilitates ATP-binding pocket interaction. Derivatives show promise against:

-

EGFR (Epidermal Growth Factor Receptor): IC₅₀ = 12 nM (vs. 8 nM for erlotinib).

-

JAK2 (Janus Kinase 2): 85% inhibition at 10 μM.

Antimicrobial Agents

Quaternary ammonium derivatives exhibit broad-spectrum activity:

| Pathogen | MIC (μg/mL) |

|---|---|

| S. aureus | 2.5 |

| E. coli | 10 |

Neuropharmaceuticals

Piperazine-functionalized analogs demonstrate σ1 receptor antagonism (Kᵢ = 1.2 nM), potentially addressing neuropathic pain.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume